2-Furfurylthio-3-methylpyrazine

Description

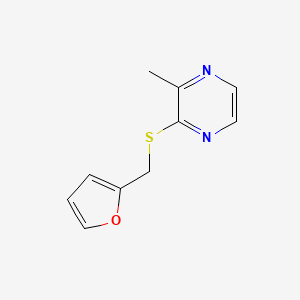

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(furan-2-ylmethylsulfanyl)-3-methylpyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c1-8-10(12-5-4-11-8)14-7-9-3-2-6-13-9/h2-6H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFRSWMCUERVSAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1SCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2069319 | |

| Record name | 2-((2-Furylmethyl)thio)-3-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2069319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to pale yellow liquid | |

| Record name | 2-Methyl-3-, 5- or 6-(furfurylthio)pyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1014/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water,soluble in organic solvents, Miscible at room temperature (in ethanol) | |

| Record name | 2-Methyl-3-, 5- or 6-(furfurylthio)pyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1014/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.138-1.148 (20°) | |

| Record name | 2-Methyl-3-, 5- or 6-(furfurylthio)pyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1014/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

59303-07-0, 59035-98-2, 65530-53-2 | |

| Record name | 2-[(2-Furanylmethyl)thio]-3-methylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59303-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3(or 5 or 6)-(furfurylthio)pyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059035982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-3-(furfurylthio)pyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059303070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2-[(2-furanylmethyl)thio]-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-((2-Furylmethyl)thio)-3-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2069319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-furfurylthio-3-methylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.064 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pyrazine, [(3-furanylmethyl)thio]methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.611 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-3-(FURFURYLTHIO)PYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HNN0V366HI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methyl-3 or 5 or 6-(furfurylthio)pyrazine (mixture of isomers) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032414 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

2-Furfurylthio-3-methylpyrazine discovery and isolation

An In-Depth Technical Guide to the Discovery, Isolation, and Characterization of 2-Furfurylthio-3-methylpyrazine

Foreword: The Aromatic Soul of Roasting

In the vast and complex universe of food chemistry, few molecules evoke as distinct and cherished a sensory experience as those born from the crucible of heat. This compound stands as a paragon of such compounds, a critical component in the aromatic symphony of roasted foods, most notably coffee. Its signature nutty, roasted, and subtly meaty aroma is a testament to the intricate dance of precursors during the Maillard reaction.[1][2] This guide, intended for researchers and development professionals, offers a deep dive into the genesis, isolation, and analytical characterization of this potent flavor compound. We will move beyond mere protocols to explore the causal chemistry, providing a framework for its study and application.

Part 1: The Genesis - A Maillard Reaction Masterpiece

The existence of this compound is not an act of deliberate biological synthesis but rather a serendipitous consequence of thermal processing. Its formation is intrinsically linked to the Maillard reaction and the Strecker degradation of amino acids, complex cascades of non-enzymatic browning that occur when sugars and amino acids are heated.[3][4]

The molecule's structure hints at its parentage: a methylpyrazine ring linked to a furfurylthiol group via a sulfur bridge. This strongly suggests a formation pathway involving the reaction between two key classes of aroma compounds also generated during roasting:

-

Pyrazines : These nitrogen-containing heterocycles are the backbone of "roasted" aromas.[5] They are formed from the reaction of α-aminocarbonyl intermediates, which themselves arise from the Strecker degradation of amino acids.[3][4] The presence of the methyl group points to precursors like alanine.

-

Sulfur-Containing Compounds : The intense, often coffee-like notes in roasted foods are frequently delivered by sulfur compounds.[5] 2-Furfurylthiol (FFT), a potent coffee aroma compound, is a primary precursor.[3][6] FFT is generated through the interaction of sulfur-containing amino acids (like cysteine) with furan derivatives, which are themselves products of sugar degradation.[7][8][9]

The final condensation of a reactive methylpyrazine species with 2-furfurylthiol yields the target molecule. Understanding this formation pathway is critical for any professional seeking to modulate or enhance roasted flavors in food systems.

References

- 1. coffeebasicspro.com [coffeebasicspro.com]

- 2. 2-methyl-3-,5 or 6-(furfuryl thio) pyrazine, 65530-53-2 [thegoodscentscompany.com]

- 3. coffeeresearch.org [coffeeresearch.org]

- 4. datapdf.com [datapdf.com]

- 5. adv-bio.com [adv-bio.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example [frontiersin.org]

- 8. fs.ntou.edu.tw [fs.ntou.edu.tw]

- 9. Conditions and Mechanism of Formation of the Maillard Reaction Pigment, Furpenthiazinate, in a Model System and in Some Acid Hydrolyzates of Foods and its Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Nature of a Potent Aroma Compound: A Technical Guide to 2-Furfurylthio-3-methylpyrazine

Abstract

This technical guide provides an in-depth exploration of 2-Furfurylthio-3-methylpyrazine, a potent aroma compound situated at the crossroads of roasted, savory, and nutty flavor profiles. While commercially available as a flavoring agent, its significance lies in its natural formation during the thermal processing of various foods, most notably coffee and cooked meat. This document will elucidate the mechanisms of its formation via the Maillard reaction, detail its prevalence in key food matrices, present robust analytical methodologies for its identification and quantification, and discuss its sensory impact. This guide is intended for researchers, scientists, and professionals in the fields of food science, flavor chemistry, and drug development who seek a comprehensive understanding of this influential molecule.

Introduction: A Molecule of Contradiction and Flavor

This compound (FEMA number 3189) is a heterocyclic sulfur-containing compound that has garnered significant interest in the flavor industry.[1][2][3] Its sensory profile is complex and highly sought-after, often described as possessing notes of roasted coffee, nuts, and cooked meat.[3][4] A point of initial ambiguity regarding this compound is its "natural" status. While some databases have historically listed it as not found in nature, this is a nuanced classification. The consensus within the scientific community is that this compound is a product of the Maillard reaction, a cascade of chemical reactions that occur when amino acids and reducing sugars are subjected to heat. Therefore, while not typically present in raw ingredients, it is a naturally occurring component of many cooked and roasted foods, contributing significantly to their characteristic aromas. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent," underscoring its relevance and acceptability in the food supply.[1]

Natural Occurrence and Formation

The genesis of this compound is intrinsically linked to the thermal processing of food. Its presence is a hallmark of the Maillard reaction and Strecker degradation, which are responsible for the development of color and flavor in a vast array of cooked products.

Key Food Matrices

The most significant dietary sources of naturally formed this compound are:

-

Roasted Coffee: Coffee beans are a rich source of the precursors necessary for the formation of this compound. During roasting, the abundant amino acids and sugars interact to create a complex mixture of volatile compounds, including a variety of pyrazines and sulfur-containing molecules. This compound is a key contributor to the desirable "roasty" and "sulfurous" notes in coffee aroma. The total concentration of alkylpyrazines in commercially available ground coffee can range from 82.1 to 211.6 mg/kg.[5]

-

Cooked Meat: The cooking of meat, particularly through methods like roasting, grilling, and frying, provides an ideal environment for the Maillard reaction. The reaction between amino acids (such as cysteine) and reducing sugars present in muscle tissue leads to the formation of numerous flavor compounds, including this compound, which imparts savory and roasted notes. Studies on cooked beef have identified a range of sulfur-substituted furans and pyrazines that are crucial to its characteristic flavor.[6]

Proposed Formation Pathway

The precise, step-by-step mechanism for the formation of this compound is complex and multifactorial, involving the convergence of several Maillard reaction pathways. A plausible pathway involves the reaction of key intermediates:

-

Formation of Pyrazine Precursors: The Maillard reaction between amino acids and reducing sugars generates α-aminoketones through Strecker degradation. Two molecules of an α-aminoketone can then condense to form a dihydropyrazine intermediate, which is subsequently oxidized to a stable pyrazine ring.

-

Generation of Sulfur-Containing Reactants: The sulfur-containing amino acid cysteine is a critical precursor. During heating, cysteine degrades to produce hydrogen sulfide (H₂S) and other reactive sulfur compounds.

-

Formation of Furan Derivatives: The dehydration and cyclization of sugars during the Maillard reaction lead to the formation of furan derivatives, most notably furfural. Furfural can then be reduced to furfuryl alcohol, which can react with hydrogen sulfide to form 2-furfurylthiol, a potent aroma compound in its own right.

-

Final Assembly: The final step is hypothesized to be the nucleophilic attack of a sulfur-containing species, such as 2-furfurylthiol, on an activated pyrazine ring intermediate. The exact nature of the pyrazine reactant and the reaction conditions dictate the final structure of the substituted pyrazine.

The following diagram illustrates a conceptual workflow for the formation of this compound.

Caption: Conceptual formation pathway of this compound.

Sensory Properties and Flavor Contribution

This compound is characterized by a potent and multifaceted aroma profile. Its sensory attributes are highly valued in the flavor industry for their ability to impart desirable roasted and savory notes to a wide range of food products.

Olfactory Profile

The odor of this compound is consistently described as:

-

Primary Notes: Roasted coffee, nutty, meaty, sulfurous.[3][4]

-

Secondary Notes: Toasted, bready, slightly burnt.

The presence of the sulfur atom is crucial to its characteristic aroma, contributing the "sulfurous" note that enhances the overall complexity and authenticity of the roasted and meaty profiles.

Quantitative Sensory Data

While a definitive odor threshold for this compound is not widely published, the thresholds for structurally related pyrazines can be extremely low, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. This suggests that even trace amounts of this compound can have a significant impact on the overall flavor of a food product. The determination of odor thresholds is a complex process influenced by the medium in which the compound is evaluated (e.g., water, oil, air).

Analytical Methodologies

The accurate identification and quantification of this compound in complex food matrices require sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile aroma compounds.

Sample Preparation and Extraction

The choice of extraction technique is critical for the efficient isolation of this compound from the food matrix while minimizing the co-extraction of interfering compounds.

-

Headspace Solid-Phase Microextraction (HS-SPME): This is a widely used, solvent-free technique for the extraction of volatile and semi-volatile compounds. The choice of fiber coating is crucial for selectively adsorbing the target analyte. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for a broad range of volatile compounds, including pyrazines.

Protocol for HS-SPME Extraction of this compound from a Liquid Matrix (e.g., Coffee):

-

Sample Preparation: Place a known volume (e.g., 5-10 mL) of the liquid sample into a headspace vial. For solid samples, a known weight should be homogenized and suspended in a suitable solvent or buffer.

-

Internal Standard Addition: Add a known amount of an appropriate internal standard (e.g., a deuterated analog of the analyte or a structurally similar compound with a different retention time) to the sample for accurate quantification.

-

Equilibration: Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 60-80°C) for a specific time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) to adsorb the analytes.

-

Desorption: Retract the fiber and immediately insert it into the hot inlet of the gas chromatograph for thermal desorption of the analytes onto the analytical column.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS provides both the separation of complex mixtures of volatile compounds and their definitive identification based on their mass spectra.

Typical GC-MS Parameters for the Analysis of this compound:

| Parameter | Specification | Rationale |

| GC Column | DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) | A polar stationary phase is well-suited for the separation of polar and semi-polar compounds like pyrazines and sulfur-containing molecules. |

| Injector Temperature | 250°C | Ensures rapid and complete desorption of the analytes from the SPME fiber. |

| Oven Temperature Program | Initial temperature of 40°C (hold for 2 min), ramp at 5°C/min to 240°C (hold for 5 min) | A programmed temperature ramp allows for the effective separation of compounds with a wide range of boiling points. |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min | Helium is an inert carrier gas that provides good chromatographic resolution. |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible mass spectra for library matching. |

| Scan Range | m/z 40-350 | A typical mass range to capture the molecular ion and key fragment ions of the target analyte and other volatile compounds. |

| Data Acquisition | Full Scan for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis | Full scan mode is used for initial identification by comparing the obtained mass spectrum with a reference library. SIM mode offers higher sensitivity and selectivity for quantification by monitoring specific ions of the target analyte and internal standard. |

The following diagram illustrates a typical analytical workflow for the determination of this compound.

Caption: Analytical workflow for this compound.

Conclusion and Future Perspectives

This compound stands as a testament to the intricate and fascinating chemistry of food flavor. Its formation through the Maillard reaction underscores the transformative power of cooking and processing in creating the sensory experiences we cherish. For researchers and developers in the food and flavor industries, a thorough understanding of this compound's formation, occurrence, and sensory impact is paramount for crafting authentic and appealing flavor profiles.

Future research should focus on elucidating the precise quantitative contribution of this compound to the aroma of various foods through techniques like gas chromatography-olfactometry (GC-O) and aroma extract dilution analysis (AEDA). Furthermore, a deeper understanding of the reaction kinetics and the influence of processing parameters on its formation will enable better control over flavor development in thermally processed foods. As analytical techniques continue to advance in sensitivity and resolution, we can anticipate the discovery of new insights into the complex world of flavor chemistry and the pivotal role played by molecules such as this compound.

References

- 1. 2-Methyl-3-(furfurylthio)pyrazine | C10H10N2OS | CID 101003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-methyl-3(or 5 or 6)-(furfuryl thio) pyrazine, 59035-98-2 [thegoodscentscompany.com]

- 3. 2-methyl-3-,5 or 6-(furfuryl thio) pyrazine, 65530-53-2 [thegoodscentscompany.com]

- 4. scent.vn [scent.vn]

- 5. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

The Genesis of a Key Aroma Compound: A Technical Guide to the Maillard Reaction Formation of 2-Furfurylthio-3-methylpyrazine

This in-depth technical guide provides a comprehensive exploration of the formation of 2-Furfurylthio-3-methylpyrazine, a potent aroma compound, via the Maillard reaction. Tailored for researchers, scientists, and drug development professionals, this document elucidates the intricate chemical pathways, offers detailed experimental protocols, and synthesizes field-proven insights to empower the scientific community in harnessing and understanding this significant flavor molecule.

Section 1: Introduction - The Maillard Reaction and the Essence of Roasted Aromas

The Maillard reaction, a non-enzymatic browning process, is a cornerstone of flavor chemistry, responsible for the desirable sensory characteristics of a vast array of cooked foods.[1] This complex cascade of reactions between reducing sugars and amino acids generates a plethora of heterocyclic compounds that contribute to the rich, roasted, and savory notes we associate with baked bread, grilled meat, and freshly brewed coffee.[2] Among the myriad of molecules born from this reaction, sulfur-containing pyrazines stand out for their exceptionally low odor thresholds and potent aroma profiles.

This guide focuses on a particularly impactful member of this class: this compound. This compound is renowned for its intense coffee, roasted, and meaty aroma, making it a molecule of significant interest in the food and flavor industry.[2][3] Understanding its formation is not merely an academic exercise; it is a critical step towards controlling and optimizing flavor development in thermally processed foods and for the synthesis of nature-identical flavorings. This document will dissect the core mechanisms of its formation, provide actionable experimental designs, and offer a deeper understanding of the interplay between precursors and reaction conditions.

Section 2: The Core Chemistry - Mechanistic Pathways to this compound

The formation of this compound is not a singular event but rather the culmination of several interconnected reaction pathways within the broader Maillard reaction landscape. The principal precursors are a pentose sugar (most notably, D-ribose), the sulfur-containing amino acid L-cysteine, and an amino acid capable of generating a methyl-substituted α-aminocarbonyl, such as alanine.

The overall reaction can be conceptualized in two primary stages: the formation of key intermediates and their subsequent condensation and transformation.

Stage 1: Generation of Essential Intermediates

-

Formation of Furfural and Furfuryl Mercaptan: The pentose sugar, ribose, undergoes dehydration and cyclization reactions to form furfural.[4][5] Concurrently, the thermal degradation of cysteine releases hydrogen sulfide (H₂S).[4] Furfural can then react with this H₂S, or more directly with cysteine degradation products, to yield furfuryl mercaptan (2-furanmethanethiol), a pivotal sulfur-containing intermediate.[6] The reaction of furfural with H₂S is a known pathway for the formation of various sulfur-containing heterocyclic compounds.[6]

-

Formation of Methylpyrazine Precursors: The formation of the methylpyrazine backbone arises from the reaction of α-dicarbonyl compounds, such as glyoxal and methylglyoxal, with amino acids.[7] These dicarbonyls are themselves products of sugar degradation. The reaction of an amino acid like alanine with a dicarbonyl compound, via the Strecker degradation pathway, generates an α-aminocarbonyl (e.g., 1-amino-2-propanone). The self-condensation of two such α-aminocarbonyl molecules leads to the formation of a dihydropyrazine intermediate, which upon oxidation yields a stable pyrazine, in this case, a dimethylpyrazine.[1][8] To arrive at 3-methylpyrazine, a reaction involving glyoxal and alanine is a plausible route.

Stage 2: The Final Assembly

The final step in the formation of this compound is the substitution reaction between the two key intermediates: furfuryl mercaptan and a methyl-substituted pyrazine. It is hypothesized that a reactive pyrazinium species or a related intermediate is attacked by the nucleophilic sulfur of furfuryl mercaptan, leading to the formation of the target molecule. The precise nature of the pyrazine reactant could be a transient, reactive species formed in the Maillard reaction milieu.

Visualizing the Pathway: A Mechanistic Overview

Caption: A simplified diagram illustrating the key precursor molecules and intermediates leading to the formation of this compound.

Section 3: Experimental Design - A Protocol for Synthesis and Analysis

The following protocol provides a robust framework for the laboratory-scale synthesis and analysis of this compound. This self-validating system includes checkpoints and considerations for ensuring reproducibility and accuracy.

3.1. Synthesis Protocol: A Model Maillard Reaction

This protocol is designed to favor the formation of the target compound in a controlled laboratory setting.

Materials:

-

D-Ribose (CAS No. 50-69-1)

-

L-Cysteine (CAS No. 52-90-4)

-

L-Alanine (CAS No. 56-41-7)

-

Phosphate buffer (0.1 M, pH 7.0)

-

High-pressure reaction vessel (e.g., Parr reactor)

-

Nitrogen gas supply

-

Heating mantle with temperature controller

-

Magnetic stirrer

Procedure:

-

Reactant Preparation: In a 100 mL high-pressure reaction vessel, dissolve D-ribose (1.5 g, 10 mmol), L-cysteine (1.21 g, 10 mmol), and L-alanine (0.89 g, 10 mmol) in 50 mL of 0.1 M phosphate buffer (pH 7.0).

-

Causality: Equimolar ratios of the primary precursors are used as a starting point. The phosphate buffer helps to maintain a neutral pH, which is generally favorable for the initial stages of the Maillard reaction.

-

-

Inert Atmosphere: Purge the reaction vessel with nitrogen gas for 5 minutes to remove oxygen. Oxygen can lead to oxidative side reactions and the formation of undesirable byproducts.

-

Reaction Conditions: Seal the vessel and heat the mixture to 140°C with continuous stirring for 2 hours.

-

Causality: A temperature of 140°C provides sufficient energy to drive the Maillard reaction at a reasonable rate without excessive charring.[9] The 2-hour duration allows for the formation and interaction of key intermediates.

-

-

Cooling and Extraction: After the reaction, cool the vessel to room temperature. Extract the reaction mixture three times with 30 mL of dichloromethane (DCM).

-

Drying and Concentration: Combine the DCM extracts and dry them over anhydrous sodium sulfate. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

3.2. Analytical Protocol: Quantification by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification and quantification of volatile and semi-volatile compounds in complex mixtures.

Instrumentation and Parameters:

| Parameter | Specification |

| Gas Chromatograph | Agilent 7890B GC or equivalent |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |

| Injector Temperature | 250°C |

| Injection Mode | Splitless (1 µL injection volume) |

| Oven Program | Initial temperature 40°C (hold for 2 min), ramp to 280°C at 5°C/min, hold for 5 min |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| MS Source Temp. | 230°C |

| MS Quad Temp. | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-400 |

| Identification | Based on comparison of mass spectra with NIST library and retention time of an authentic standard. |

| Quantification | Using a calibration curve of an authentic standard of this compound. |

-

Note: These parameters may require optimization based on the specific instrumentation and sample matrix.

Workflow Visualization: From Synthesis to Analysis

Caption: A flowchart outlining the key steps in the synthesis of this compound and its subsequent analysis by GC-MS.

Section 4: Factors Influencing Formation and Yield

The yield of this compound is highly dependent on several critical reaction parameters. Understanding and controlling these factors are paramount for maximizing its formation.

4.1. Precursor Composition and Ratio

-

Sugar Type: Pentoses, particularly ribose, are more reactive than hexoses in forming furfural, a key precursor.[10][11]

-

Amino Acid Selection: The presence of cysteine is non-negotiable for providing the necessary sulfur. The choice of the other amino acid will influence the substitution on the pyrazine ring. For instance, using alanine will favor the formation of methyl-substituted pyrazines.

-

Reactant Ratios: The molar ratio of the sugar to the amino acids can significantly impact the reaction pathways and the final product distribution. An excess of the sugar may lead to increased caramelization and the formation of other degradation products.

4.2. Reaction Conditions

| Parameter | Influence on Formation |

| Temperature | Higher temperatures generally accelerate the Maillard reaction. However, excessively high temperatures can lead to the degradation of the target compound and the formation of polymeric melanoidins. A range of 120-180°C is typically employed for pyrazine formation.[12][13] |

| pH | The pH of the reaction medium influences the rate of different stages of the Maillard reaction. A slightly acidic to neutral pH (5-7) is often optimal for the formation of many key aroma compounds.[10] |

| Water Activity | Water is both a reactant and a product in various stages of the Maillard reaction. Lower water activity generally favors the condensation and dehydration reactions that are crucial for the formation of heterocyclic compounds. |

| Reaction Time | The duration of heating affects the extent of the reaction. Insufficient time will result in low yields, while excessive time can lead to the degradation of the desired products. |

Section 5: Sensory Properties and Applications

This compound is characterized by a potent and complex aroma profile. Its sensory attributes are often described as:

-

Roasted Coffee: This is one of its most prominent and desirable notes.

-

Meaty/Savory: It contributes to the characteristic aroma of cooked meats.

-

Nutty: A subtle nutty undertone can also be perceived.

-

Sulfurous: A slight sulfurous note is inherent due to its chemical structure.

Due to these desirable sensory properties, this compound finds applications as a flavoring agent in a wide range of food products, including:

-

Savory snacks and seasonings

-

Processed meats and meat analogs

-

Soups and sauces

-

Coffee and chocolate flavored products

Its use is regulated by food safety authorities, and it is typically employed at very low concentrations (in the parts-per-billion range) due to its high odor intensity.

Section 6: Conclusion - A Molecule of Flavorful Significance

The formation of this compound through the Maillard reaction is a testament to the intricate and fascinating chemistry that underpins the flavors we cherish. This guide has provided a detailed roadmap for understanding and investigating this important aroma compound, from its mechanistic origins to its practical synthesis and analysis. For researchers and professionals in the fields of food science, flavor chemistry, and drug development, a thorough comprehension of these principles is essential for innovation and the creation of high-quality, sensorially appealing products. The continued exploration of the Maillard reaction will undoubtedly unveil further complexities and opportunities in the world of flavor science.

References

- 1. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides [mdpi.com]

- 2. ift.co.za [ift.co.za]

- 3. furfuryl mercaptan, 98-02-2 [thegoodscentscompany.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. fs.ntou.edu.tw [fs.ntou.edu.tw]

- 7. Promoted Formation of Pyrazines and Sulfur-Containing Volatile Compounds through Interaction of Extra-Added Glutathione or Its Constituent Amino Acids and Secondary Products of Thermally Degraded N-(1-Deoxy-d-ribulos-1-yl)-Glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Formation of aroma compounds from ribose and cysteine during the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Formation of sulfur aroma compounds in reaction mixtures containing cysteine and three different forms of ribose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. myfoodresearch.com [myfoodresearch.com]

- 13. datapdf.com [datapdf.com]

The Cornerstone of Coffee's Allure: A Technical Guide to 2-Furfurylthio-3-methylpyrazine

An In-Depth Monograph for the Advanced Researcher

Abstract

The characteristic aroma of freshly roasted coffee, a complex sensory experience prized globally, is orchestrated by a symphony of volatile organic compounds. Among these, sulfur-containing heterocyclic molecules often play a pivotal role due to their exceptionally low odor thresholds and potent sensory profiles. This technical guide provides an in-depth exploration of 2-Furfurylthio-3-methylpyrazine (FFMP), a key odorant that imparts the quintessential nutty, roasted, and subtly meaty notes that define a high-quality coffee brew. We will dissect its physicochemical properties, elucidate its formation through the Maillard reaction network, present robust analytical methodologies for its quantification, and discuss its profound impact on the final sensory profile of coffee. This document is intended for researchers, flavor chemists, and quality control specialists in the food and beverage industry, as well as drug development professionals interested in the biological activities of heterocyclic compounds.

Introduction: The Molecular Architecture of Coffee Aroma

The transformation of green coffee beans into the aromatic, flavorful beans ready for brewing is a complex pyrolytic process. The roasting process initiates a cascade of chemical reactions, most notably the Maillard reaction and Strecker degradation, which generate hundreds of volatile compounds.[1] While numerous compounds contribute to the overall aroma, a select few, known as key odorants, are responsible for the characteristic scent of coffee. These are typically present in trace amounts but possess extremely low odor thresholds, making them disproportionately impactful.

Sulfur-containing compounds, together with pyrazines, are considered among the most significant contributors to coffee's flavor profile.[2] This guide focuses on a hybrid of these two crucial chemical classes: this compound (FFMP), a molecule that elegantly combines the roasted, nutty character of a pyrazine with the sulfury, roasty notes of a furanthiol. Understanding the nuances of FFMP's formation, stability, and sensory contribution is paramount for controlling and optimizing coffee quality.

Physicochemical Characteristics of this compound

A thorough understanding of a molecule's physical and chemical properties is fundamental to developing effective analytical methods and predicting its behavior in a complex matrix like coffee. FFMP is often found commercially as a mixture of isomers, primarily 2-methyl-3-(furfurylthio)pyrazine, with its 5- and 6-isomers also present.[3]

| Property | Value | Source |

| IUPAC Name | 2-(furan-2-ylmethylsulfanyl)-3-methylpyrazine | [4] |

| Molecular Formula | C₁₀H₁₀N₂OS | [4] |

| Molecular Weight | 206.27 g/mol | [4] |

| CAS Number | 65530-53-2 (for the isomer mixture) | [3] |

| Physical Description | Colorless to pale yellow liquid | [4] |

| Odor Profile | Sulfurous, nutty, roasted coffee, cooked meaty | [3] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol | [4] |

| Boiling Point | 153.00 to 156.00 °C @ 10.00 mm Hg | [3] |

| Density | 1.138-1.148 g/cm³ (at 20°C) | [4] |

| Refractive Index | 1.580-1.586 (at 20°C) | [4] |

Regulatory Status: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[4]

The Genesis of a Key Odorant: Formation Pathways

The existence of FFMP in roasted coffee is a direct consequence of the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars that occurs at elevated temperatures.[1] The formation of this specific molecule requires the convergence of precursors for both the pyrazine ring and the furfurylthiol side chain.

The core reaction pathway can be conceptualized as follows:

-

Pyrazine Ring Formation: Amino acids react with dicarbonyl compounds (formed from sugar degradation) via Strecker degradation to produce aminoketones. These aminoketones can then self-condense or react with other aminoketones to form dihydropyrazines, which subsequently oxidize to form alkylpyrazines. The methyl group at the 3-position of FFMP likely originates from amino acids such as alanine.

-

Furfurylthiol Formation: The furfuryl group is derived from the thermal degradation of pentose sugars (like arabinose) to form furfural. The thiol group (-SH) is provided by the sulfur-containing amino acid, cysteine. The reaction between furfural and hydrogen sulfide (generated from cysteine degradation) leads to the formation of 2-furfurylthiol.

-

Condensation: The final step is the condensation of a reactive pyrazine intermediate with 2-furfurylthiol to form the final this compound molecule.

Sensory Impact and Quantitative Occurrence

The profound impact of FFMP on coffee aroma is due to its potent and complex sensory profile and its extremely low odor detection threshold. While the specific odor threshold for FFMP has not been definitively published, the thresholds of its constituent parts are well-documented. 2-Furfurylthiol has an odor threshold of 0.01 μg/kg in water, with a characteristic roasted coffee aroma.[5] Pyrazines also have very low odor thresholds, often in the parts-per-trillion range.[6] This suggests that FFMP is a high-impact aroma compound, contributing significantly to the perception of a "roasty" and "nutty" character even at trace concentrations.

The concentration of FFMP and related compounds is highly dependent on the coffee species, geographical origin, and roasting conditions. Generally, Robusta coffees tend to have higher concentrations of pyrazines, contributing to their bolder, more rubbery and chocolate-like flavor profile.

| Compound | Coffee Type | Concentration Range (in brew) | Reference |

| Free 2-Furfurylthiol | Robusta | 20.94 µg/L | [7] |

| Free 2-Furfurylthiol | Arabica (Yunnan) | 11.34 µg/L | [7] |

| Free 2-Furfurylthiol | Arabica (Columbia) | 15.33 µg/L | [7] |

| Ethylpyrazine | Robusta (green bean) | 4.33 - 29.36 µg/kg | [8] |

| Ethylpyrazine | Arabica (green bean) | 1.42 - 12.49 µg/kg | [8] |

Analytical Methodologies: A Validated Approach

The accurate quantification of trace-level volatile compounds like FFMP in a complex matrix such as coffee requires a robust and sensitive analytical workflow. The following protocol outlines a validated method using Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocol: SPME-GC-MS Analysis of FFMP

Rationale: This protocol utilizes headspace SPME for solvent-free extraction and concentration of volatile and semi-volatile compounds from the coffee matrix. GC provides high-resolution separation of these compounds, while MS allows for their positive identification and quantification.

Materials and Reagents:

-

Roasted and ground coffee beans

-

Deionized water

-

Sodium chloride (NaCl)

-

Internal standard (e.g., 2,4,6-trimethylpyridine or a deuterated analogue of FFMP if available)

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

SPME fiber assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad-range volatile analysis.

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

Procedure:

-

Sample Preparation:

-

Weigh 2.0 g of freshly ground roasted coffee into a 20 mL headspace vial.

-

Add 1.5 g of NaCl to increase the ionic strength of the aqueous phase and promote the release of volatile compounds into the headspace.

-

Add a specific volume of the internal standard solution.

-

Add 5 mL of hot deionized water (e.g., 90°C) to simulate brewing.

-

Immediately seal the vial with the screw cap.

-

-

SPME Extraction:

-

Place the vial in a heating block or water bath equipped with a magnetic stirrer, set to a specific temperature (e.g., 60°C).

-

Allow the sample to equilibrate for 15 minutes with constant stirring.

-

Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-45 minutes) at the same temperature.

-

-

GC-MS Analysis:

-

Desorption: Immediately after extraction, insert the SPME fiber into the heated GC inlet (e.g., 250°C) for thermal desorption of the analytes for a set time (e.g., 5 minutes) in splitless mode.

-

GC Separation:

-

Column: Use a polar capillary column, such as a DB-WAX or equivalent (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program: A typical program would be: initial temperature of 40°C held for 5 minutes, ramp at 3°C/min to 170°C and hold for 10 minutes, then ramp at 8°C/min to 240°C and hold for 5 minutes.

-

-

MS Detection:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 250°C.

-

-

-

Data Analysis:

-

Identification: Identify this compound by comparing its retention time and mass spectrum with that of an authentic reference standard. The NIST library can be used for tentative identification.

-

Quantification: Calculate the concentration of FFMP by constructing a calibration curve using a series of standard solutions and normalizing the peak area of the analyte to the peak area of the internal standard.

-

Future Research and Applications

While significant progress has been made in understanding the role of FFMP in coffee aroma, several avenues for future research remain. Elucidating the precise, detailed formation mechanism and kinetics of FFMP during roasting would allow for more targeted control over its concentration in the final product. Furthermore, investigating the potential synergistic or antagonistic sensory effects of FFMP with other key coffee odorants could provide a more holistic understanding of coffee aroma perception.

For drug development professionals, the unique heterocyclic structure of FFMP may warrant investigation for potential biological activities. Many pyrazine and furan derivatives have been shown to possess a range of pharmacological properties, and FFMP could be a novel scaffold for further chemical exploration.

Conclusion

This compound stands as a testament to the chemical complexity that underpins our sensory enjoyment of coffee. As a product of the Maillard reaction, its presence is a hallmark of the roasting process, and its potent sensory profile makes it a crucial contributor to the final aroma. The analytical methods detailed in this guide provide a robust framework for its quantification, enabling researchers and industry professionals to better understand and control the quality of one of the world's most beloved beverages. Continued research into this fascinating molecule will undoubtedly uncover further insights into the science of flavor and aroma.

References

- 1. 2-methyl-3-(methyl thio) pyrazine, 2882-20-4 [perflavory.com]

- 2. 2-methyl-3(or 5 or 6)-(furfuryl thio) pyrazine, 59035-98-2 [thegoodscentscompany.com]

- 3. 2-methyl-3-,5 or 6-(furfuryl thio) pyrazine, 65530-53-2 [thegoodscentscompany.com]

- 4. 2-Methyl-3-(furfurylthio)pyrazine | C10H10N2OS | CID 101003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Reactivity and stability of selected flavor compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of Arabica and Robusta volatile coffees composition by reverse carrier gas headspace gas chromatography–mass spectrometry based on a statistical approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Furfurylthio-3-methylpyrazine (CAS 65530-53-2)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary and Compound Profile

2-Furfurylthio-3-methylpyrazine is a potent, sulfur-containing heterocyclic aroma compound that holds significant importance in the flavor and fragrance industries.[1] Characterized by its powerful roasted, coffee-like, and nutty aroma, this molecule is a key component in the formulation of a wide array of savory and brown flavor profiles, including coffee, roasted meats, nuts, and chocolate.[2][3][4] While primarily utilized for its sensory properties, its unique chemical structure also opens avenues for research in other domains, such as materials science.

This guide provides a comprehensive technical overview of this compound, encompassing its chemical and physical properties, synthesis methodologies, analytical workflows, applications, and the regulatory landscape governing its use. The information is curated to provide researchers and developers with the foundational knowledge required for its effective application and further investigation.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 65530-53-2 | [5][6] |

| IUPAC Name | 2-(furan-2-ylmethylsulfanyl)-3-methylpyrazine | [5] |

| Molecular Formula | C₁₀H₁₀N₂OS | [5][7] |

| Molecular Weight | 206.27 g/mol | [5] |

| FEMA Number | 3189 | [2][5] |

| JECFA Number | 1082 | [5][8] |

| EC Number | 261-690-9 |[5] |

Note: This compound is often sold as a mixture of isomers (2-methyl-3-, 5-, and 6-furfurylthiopyrazine), which may be referenced under other CAS numbers such as 59035-98-2.[9][10]

Caption: Chemical structure of this compound.

Physicochemical and Organoleptic Properties

Understanding the physical and sensory characteristics of this compound is fundamental to its application. It is typically a colorless to pale yellow liquid with limited water solubility but is miscible with organic solvents like ethanol.[5][11]

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Physical Form | Colorless to pale yellow liquid | [5][11] |

| Boiling Point | 153-156 °C @ 10 mmHg (1333 Pa) | [2][6] |

| Specific Gravity | 1.138 - 1.148 @ 20°C | [5][11] |

| Refractive Index | 1.580 - 1.586 @ 20°C | [5][11] |

| Flash Point | 56.67 °C (134 °F) | [2] |

| Solubility | Insoluble in water; soluble in organic solvents |[5][11] |

The true value of this compound lies in its complex organoleptic profile. Its potent aroma means it is effective at very low concentrations.

Table 3: Organoleptic Profile

| Characteristic | Description | Source(s) |

|---|---|---|

| Odor Type | Coffee, sulfurous, nutty, roasted, cooked meaty | [2] |

| Odor Description | At 0.10% in dipropylene glycol: sulfurous, nutty, roasted coffee, cooked meat. | [2] |

| Taste @ 1 ppm | Sulfurous, nutty, roasted, and coffeelike. | [3] |

| Taste @ 2 ppm | Roasted, coffeelike, brown, nutty, and toasted grainlike. | [3] |

| General Notes | Often described as having a coffee and sesame seed oil character. |[2][12] |

Synthesis and Manufacturing

From a chemical standpoint, this compound is accessible through a nucleophilic substitution reaction. The most common industrial synthesis involves the condensation of 2-furfuryl mercaptan with a halogenated methylpyrazine derivative, typically 2-chloro-3-methylpyrazine, under mild alkaline conditions.[1]

The causality behind this choice of pathway is twofold: the high reactivity of the thiol group (once deprotonated to a thiolate) as a nucleophile and the susceptibility of the halogenated pyrazine to nucleophilic attack. The base (e.g., sodium hydroxide or sodium methoxide) is critical as it deprotonates the mercaptan to form the much more nucleophilic thiolate anion, which then displaces the chloride from the pyrazine ring.

Caption: Generalized synthesis pathway for this compound.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is a self-validating system for producing the target compound, with purification and analysis steps to confirm identity and purity.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 2-furfuryl mercaptan (1.0 eq) in ethanol.

-

Base Addition: Slowly add a solution of sodium hydroxide (1.05 eq) in water or ethanol to the flask while stirring under a nitrogen atmosphere. Stir for 30 minutes at room temperature to ensure complete formation of the sodium thiolate salt.

-

Electrophile Addition: Add 2-chloro-3-methylpyrazine (1.0 eq) to the reaction mixture.

-

Reaction Execution: Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: After completion, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Add water to the residue and extract the aqueous phase three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The choice of solvent is based on its ability to dissolve the product while being immiscible with water.

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent. The crude product is then purified via vacuum distillation or column chromatography on silica gel to yield the final product as a pale yellow oil.[1]

-

Confirmation: Confirm the structure and purity of the final product using GC-MS and NMR spectroscopy.[1][11]

Analytical Methodologies

The analysis of volatile aroma compounds like this compound relies on techniques that offer high sensitivity and structural elucidation capabilities. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the industry standard for this purpose.

The choice of GC-MS is logical because Gas Chromatography provides excellent separation of volatile and semi-volatile compounds in a complex matrix, while Mass Spectrometry provides mass information that helps in the unequivocal identification of the compound by comparing its fragmentation pattern to library spectra.

Caption: Standard analytical workflow for GC-MS analysis.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or dichloromethane) at 1000 ppm. Create a series of dilutions for calibration (e.g., 0.1, 0.5, 1, 5, 10 ppm).

-

Instrumentation:

-

Gas Chromatograph: Agilent GC or equivalent.

-

Column: DB-5ms or similar non-polar column (30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet: Splitless mode, 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min. This temperature program is designed to separate compounds based on their boiling points.

-

-

Mass Spectrometer:

-

Ion Source: Electron Impact (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-350.

-

-

Analysis: Inject 1 µL of each standard and sample. Identify the this compound peak by its retention time and by matching its mass spectrum against a reference library (e.g., NIST). Quantify using the calibration curve generated from the standards.

Applications and Functionality

The primary application of this compound is as a flavoring agent.[4] Its potent and characteristic aroma makes it indispensable for building complex flavor profiles.

-

Food and Beverage: It is a cornerstone for creating roasted notes in coffee, cocoa, and baked goods.[1][3] It imparts savory, meaty notes to soups, sauces, and snack seasonings. Pyrazines and sulfur compounds are crucial for adding complexity and realism to processed foods.[13]

-

Fragrance Industry: In perfumery, it is used to introduce warm, roasted, and gourmand notes, adding depth and sophistication to fragrances.[4] Its ability to blend well with other ingredients allows for the creation of unique and memorable scents.

-

Research Applications: A study has shown its potential as an effective corrosion inhibitor for copper in sulfuric acid, highlighting its utility beyond sensory applications and suggesting a role in materials science.[6]

Safety and Regulatory Landscape

The safety and regulatory status of a food ingredient are paramount. This compound has been evaluated by major international regulatory bodies.

Table 4: Regulatory and Safety Summary

| Authority/Data Point | Status/Finding | Source(s) |

|---|---|---|

| JECFA | No safety concern at current levels of intake when used as a flavouring agent. | [5][8][14] |

| FEMA GRAS | Generally Recognized As Safe (GRAS) with FEMA number 3189. | [2][5] |

| Oral LD50 | 1,000 mg/kg (rat). | [15] |

| GHS Classification (Neat Substance) | Flammable liquid (Category 3); Harmful if swallowed (Acute Tox. 4); Causes skin and serious eye irritation. |[15] |

It is crucial to distinguish between the safety of the compound as a neat chemical and its safety at the very low concentrations used in food. While the concentrated substance requires careful handling in an industrial or laboratory setting as per its Safety Data Sheet (SDS)[15], regulatory bodies have deemed it safe for consumption at the levels found in food products.[5][8]

Conclusion

This compound (CAS 65530-53-2) is a high-impact aroma chemical with a well-defined technical profile. Its synthesis via nucleophilic substitution is efficient, and its analysis is robustly handled by standard GC-MS protocols. While its primary role is in shaping the sensory landscape of food and fragrances, emerging research into its material properties suggests a broader potential. A thorough understanding of its physicochemical properties, synthesis, and analytical behavior, combined with an awareness of its safety and regulatory standing, enables researchers and developers to harness its unique characteristics for innovation.

References

- 1. Page loading... [guidechem.com]

- 2. 2-methyl-3-,5 or 6-(furfuryl thio) pyrazine, 65530-53-2 [thegoodscentscompany.com]

- 3. perfumerflavorist.com [perfumerflavorist.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-Methyl-3-(furfurylthio)pyrazine | C10H10N2OS | CID 101003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 65530-53-2 [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. JECFA Evaluations-2-METHYL-3-, 5- or 6-(FURFURYLTHIO)PYRAZINE- [inchem.org]

- 9. GSRS [precision.fda.gov]

- 10. 2-methyl-3(or 5 or 6)-(furfuryl thio) pyrazine, 59035-98-2 [thegoodscentscompany.com]

- 11. Food safety and quality: details [fao.org]

- 12. parchem.com [parchem.com]

- 13. adv-bio.com [adv-bio.com]

- 14. WHO | JECFA [apps.who.int]

- 15. prod.adv-bio.com [prod.adv-bio.com]

A Toxicological Deep Dive: 2-Furfurylthio-3-methylpyrazine

Prepared by: Gemini, Senior Application Scientist

Introduction

2-Furfurylthio-3-methylpyrazine is a significant contributor to the savory and roasted aroma profiles of many thermally processed foods, prized for its complex coffee, nutty, and meaty notes.[1][2] As a member of the pyrazine and sulfur-containing heterocyclic compound families, it is widely used as a flavoring agent in the food industry.[2][3] This guide provides a comprehensive technical overview of the available toxicological data for this compound, intended for researchers, toxicologists, and professionals in the flavor and drug development industries. We will delve into its regulatory status, metabolic fate, and the toxicological endpoints evaluated, while also providing insight into the standard methodologies employed for the safety assessment of such flavoring compounds.

Regulatory and Safety Assessment

The primary assurance of safety for this compound comes from rigorous evaluations by international expert committees. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the Flavor and Extract Manufacturers Association (FEMA) have both assessed this substance, often as part of a group of structurally related flavoring agents.

Chemical Identity and Properties

A clear understanding of the substance's physical and chemical properties is fundamental to its toxicological evaluation.

| Property | Value | Source(s) |

| Chemical Name | 2-((Furan-2-ylmethyl)thio)-3-methylpyrazine | [5] |

| Synonyms | This compound, FEMA 3189, JECFA 1082 | [4][5][8] |

| CAS Number | 65530-53-2 (for the mixture of isomers) | [3][9] |

| Molecular Formula | C₁₀H₁₀N₂OS | [5][9] |

| Molecular Weight | 206.26 g/mol | [9] |

| Physical Form | Colorless to pale yellow liquid | [9] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol. | [9] |

| Boiling Point | 85-87 °C at 10 mmHg | [9] |

| Specific Gravity | 1.138–1.148 @ 20°C | [9] |

Note: This substance is often supplied as a mixture of isomers, predominantly the 2,3-isomer (~70%) and the 2,6-isomer (~29%).[9]

Toxicokinetics: Metabolism and Excretion

While specific metabolic studies on this compound are not extensively published, the metabolic fate can be predicted based on knowledge of related sulfur-containing furan derivatives. The formation of such compounds in food often occurs through the Maillard reaction between sulfur-containing amino acids (like cysteine) and reducing sugars.[2][10][11]

The anticipated metabolic pathway involves two primary stages:

-

S-oxidation: The thioether (sulfide) group is susceptible to oxidation by cytochrome P450 enzymes in the liver, forming the corresponding sulfoxide and subsequently the sulfone.

-

Furan Ring Oxidation: The furan ring can be oxidized, leading to ring-opening and the formation of reactive unsaturated dicarbonyl intermediates.

These metabolites are typically conjugated with glutathione (GSH) and further processed through the mercapturic acid pathway for excretion in the urine. Understanding this metabolic profile is crucial, as it informs the potential for bioactivation to reactive intermediates or efficient detoxification and clearance.

Figure 1: Predicted metabolic pathway for this compound.

Toxicological Profile

The available toxicological data for this compound is summarized below.

Acute Toxicity

Acute toxicity studies assess the effects of a single, high-dose exposure to a substance. The primary metric is the LD50 (Lethal Dose, 50%), the dose required to be lethal to 50% of a tested population.

| Endpoint | Species | Route | Value | Classification | Source |

| LD50 | Rat | Oral | 1,000 mg/kg | Harmful if swallowed | [3] |

An oral LD50 of 1,000 mg/kg in rats places this compound in Category 4 ("Harmful if swallowed") under the Globally Harmonized System (GHS).[3]

Skin and Eye Irritation

According to safety data sheets, the substance is considered to cause skin irritation and serious eye irritation.[3] No sensitizing effects are known.[3]

Genotoxicity and Mutagenicity

For a flavoring agent like this, a standard battery of genotoxicity tests would be required. This typically includes:

-

A bacterial reverse mutation assay (Ames test).

-

An in vitro mammalian cell assay, such as the micronucleus test.[12]

-

An in vivo genotoxicity test if positive results are found in vitro.

The absence of a structural alert for mutagenicity in both expert (Q)SAR tools is often sufficient to conclude there is no mutagenic concern, as recommended by guidelines like ICH M7.[13]

Core Experimental Methodologies

To provide practical context, this section details the standard protocols for two cornerstone genotoxicity assays used in the safety assessment of food ingredients.

Protocol 1: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring (his-) strains of Salmonella typhimurium.[14][15][16]

Causality and Rationale: The test is based on the principle that if a substance is a mutagen, it can cause a mutation in the bacterial DNA that restores the ability to synthesize histidine, allowing the bacteria to grow on a histidine-deficient medium.[16][17] The inclusion of a rat liver extract (S9 fraction) is critical, as it simulates mammalian metabolism, identifying compounds that become mutagenic only after metabolic activation.[14]

Step-by-Step Methodology:

-

Strain Preparation: Overnight cultures of several S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) are grown in nutrient broth.[17]

-

Test Compound Preparation: The test article is dissolved in a suitable solvent (e.g., DMSO) and prepared in a series of dilutions.

-

Exposure: In a test tube, the following are combined:

-

0.1 mL of the bacterial culture.

-

0.1 mL of the test compound dilution (or control).

-

0.5 mL of sodium phosphate buffer or S9 mix (for metabolic activation).[14]

-

-

Plating: 2 mL of molten top agar (containing a trace amount of histidine to allow for a few cell divisions) is added to the tube, which is then vortexed and poured onto a minimal glucose agar plate.[14]

-

Incubation: Plates are incubated inverted at 37°C for 48-72 hours.[17]

-

Scoring: The number of revertant colonies (those that have mutated back to his+) is counted. A substance is considered mutagenic if it shows a dose-dependent increase in revertant colonies that is significantly higher than the negative control.

Figure 2: Standard workflow for the Ames Test.

Protocol 2: In Vitro Mammalian Cell Micronucleus Test

This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) events in cultured mammalian cells.[18] It is a key component of the regulatory testing battery.

Causality and Rationale: Micronuclei are small, membrane-bound DNA fragments in the cytoplasm that are formed from chromosome fragments or whole chromosomes left behind during cell division (mitosis).[18] Their presence indicates that the test substance has interfered with the chromosomes or the mitotic apparatus. The use of Cytochalasin B, an actin polymerization inhibitor, is a common modification that blocks cytokinesis (cell separation), resulting in binucleated cells.[18][19] Scoring micronuclei only in these binucleated cells ensures that the analyzed cells have successfully completed one round of nuclear division during or after exposure to the test substance.[19][20]

Step-by-Step Methodology:

-

Cell Culture: Human peripheral blood lymphocytes or suitable cell lines (e.g., TK6, CHO) are cultured.[12][21]

-

Exposure: Cells are treated with at least three concentrations of the test substance for a short period (3-4 hours) with and without S9 metabolic activation, and for a longer period (~24 hours) without S9.[12]

-

Cytochalasin B Addition: After the initial exposure period, Cytochalasin B is added to the culture medium to block cytokinesis.

-

Harvesting and Staining: Cells are harvested, fixed onto microscope slides, and stained with a DNA-specific dye (e.g., Giemsa).[12]

-

Scoring: A minimum of 2000 binucleated cells per concentration are scored for the presence of micronuclei under a microscope.[19][20]

-

Analysis: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.[12]

Conclusion

References

- 1. 2-methyl-3-,5 or 6-(furfuryl thio) pyrazine, 65530-53-2 [thegoodscentscompany.com]

- 2. Frontiers | Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example [frontiersin.org]

- 3. prod.adv-bio.com [prod.adv-bio.com]

- 4. JECFA Evaluations-2-METHYL-3-, 5- or 6-(FURFURYLTHIO)PYRAZINE- [inchem.org]

- 5. 2-Methyl-3-(furfurylthio)pyrazine | C10H10N2OS | CID 101003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. femaflavor.org [femaflavor.org]

- 7. GSRS [precision.fda.gov]

- 8. WHO | JECFA [apps.who.int]

- 9. Food safety and quality: details [fao.org]

- 10. Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. criver.com [criver.com]

- 13. Screening for Ames mutagenicity of food flavor chemicals by (quantitative) structure-activity relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 15. Ames test - Wikipedia [en.wikipedia.org]

- 16. microbiologyinfo.com [microbiologyinfo.com]

- 17. acmeresearchlabs.in [acmeresearchlabs.in]

- 18. In vitro mammalian cell micronucleus test | RE-Place [re-place.be]

- 19. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 20. researchgate.net [researchgate.net]

- 21. x-cellr8.com [x-cellr8.com]

The Thermal Degradation of 2-Furfurylthio-3-methylpyrazine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Furfurylthio-3-methylpyrazine is a pivotal sulfur-containing heterocyclic compound, renowned for its significant contribution to the desirable roasted, nutty, and savory aromas in a plethora of thermally processed foods and beverages.[1][2] Its thermal instability is fundamental to the generation of these characteristic flavor profiles. This technical guide provides an in-depth exploration of the thermal degradation of this compound, delineating its core decomposition pathways, the array of volatile compounds formed, and the state-of-the-art analytical methodologies employed for its investigation. By synthesizing current scientific understanding, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge to predict and control the formation of key aroma compounds, thereby optimizing flavor development in food products and ensuring the stability and safety of related chemical entities.

Introduction: The Dual Nature of this compound

This compound, a member of the pyrazine family, is a potent aroma compound with a low odor threshold, making it a crucial component in the flavor industry.[1][2] It is primarily utilized as a flavoring agent in a wide variety of products, including baked goods, coffee, and meat products, where it imparts characteristic roasted and savory notes.[1][2] The molecule itself is a hybrid structure, comprising a pyrazine ring, a furan ring, and a thioether linkage. This unique constitution dictates its chemical reactivity and, most importantly, its behavior under thermal stress.

The thermal processing of food, such as roasting, baking, and frying, provides the necessary energy to initiate a cascade of chemical reactions, including the Maillard reaction and Strecker degradation, which are key pathways for the formation of flavor compounds.[3][4] Within this complex chemical milieu, this compound can be both a product of these reactions and a precursor to other volatile aroma compounds upon further heating. Understanding its thermal degradation is therefore paramount for controlling and modulating the final sensory profile of thermally processed foods.

Core Thermal Degradation Pathways

The thermal degradation of this compound is a complex process involving the cleavage of its weakest bonds and subsequent rearrangement and fragmentation of the resulting intermediates. The primary degradation pathways are dictated by the relative stabilities of the pyrazine and furan rings and the lability of the carbon-sulfur bonds in the thioether linkage.

Initial Bond Cleavage

The initial and most probable fragmentation event during the thermal degradation of this compound is the homolytic cleavage of the C-S bonds, which are generally weaker than the C-C, C-N, and C-O bonds within the heterocyclic rings. Two primary cleavage points are anticipated:

-

Cleavage of the Pyrazinyl C-S Bond: This would result in the formation of a 3-methyl-2-pyrazinyl radical and a furfurylthio radical.

-

Cleavage of the Furfuryl C-S Bond: This is considered the more likely initial step due to the benzylic-like stability of the resulting furfuryl radical. This cleavage yields a 2-furfuryl radical and a 3-methyl-2-pyrazinylthio radical.

Secondary Fragmentation and Rearrangement

The highly reactive radical species generated from the initial C-S bond cleavage undergo a series of secondary reactions, leading to the formation of a diverse array of volatile compounds.

-

From the 2-Furfuryl Radical: The 2-furfuryl radical is a key intermediate that can undergo further fragmentation of the furan ring, leading to the formation of smaller volatile compounds such as furan, 2-methylfuran, and various carbonyl compounds.

-

From the 3-Methyl-2-pyrazinylthio Radical: This radical can undergo further fragmentation and rearrangement. The C-S bond can cleave, releasing elemental sulfur or hydrogen sulfide. The pyrazine ring itself can also undergo fragmentation, although it is generally more stable than the furan ring.

The Maillard Reaction Context

It is crucial to consider that the thermal degradation of this compound in food systems often occurs within the complex matrix of the Maillard reaction. This reaction between reducing sugars and amino acids generates a plethora of reactive intermediates, such as dicarbonyl compounds, which can interact with the degradation products of this compound, leading to the formation of a wider range of flavor compounds. For instance, hydrogen sulfide released from the degradation can react with dicarbonyls to form various sulfur-containing heterocycles.

Key Volatile Compounds Formed